8-Ethylquinazoline-2,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-ethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-10(14)12-9(7)13/h3-5H,2H2,1H3,(H2,11,12,13,14) |
InChI Key |
QOIMHXKTPYUYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 8 Ethylquinazoline 2,4 Diol
Established Synthetic Routes to Quinazoline-2,4-diol Core Structures
The traditional synthesis of the quinazoline-2,4-diol ring system relies on robust and well-documented cyclization reactions that have been refined over decades. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.
Classical Cyclization Reactions (e.g., Niementowski Synthesis Analogs)
The Niementowski synthesis is a cornerstone in quinazoline (B50416) chemistry, traditionally used for forming 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). wikipedia.orgdrugfuture.com The reaction involves the thermal condensation of anthranilic acids with amides. wikipedia.org While the classic Niementowski reaction yields quinazolin-4-ones, analogous approaches using different carbonyl sources can lead to the quinazoline-2,4-dione structure. For instance, heating anthranilic acid with urea (B33335) at high temperatures (150-160°C) is a known method to produce the quinazoline-2,4-dione core. generis-publishing.com This reaction proceeds through the formation of an intermediate ureido-benzoic acid which then undergoes intramolecular cyclization with the loss of ammonia (B1221849).
| Reaction Type | Precursors | Key Conditions | Product |
| Niementowski Analog | Anthranilic acid, Urea | Heating (150-160°C) | Quinazoline-2,4-dione |
| Niementowski Reaction | Anthranilic acid, Formamide | Heating (130-135°C) | Quinazolin-4-one |
Utilization of Anthranilic Acid Derivatives and Related Precursors
Anthranilic acid and its derivatives are the most common starting materials for building the quinazoline-2,4-dione scaffold. generis-publishing.com A variety of reagents can be used to provide the two carbonyl carbons needed to form the dione (B5365651) structure.
Key synthetic strategies include:
Reaction with Urea and Cyanates : The reaction of anthranilic acid with urea is a direct and classical method. generis-publishing.com Similarly, N-substituted anthranilic acids can react with cyanates, such as sodium cyanate, under alkaline conditions to yield N-1 substituted quinazoline-2,4-diones. generis-publishing.com
Reaction with Phosgene (B1210022) or Equivalents : 2-Aminobenzamides can be treated with phosgene or phosgene surrogates like phenyl isocyanate to form the quinazoline-2,4-dione ring. researchgate.netorganic-chemistry.org
Annulation of Anthranilic Esters : A more recent approach involves the annulation of substituted anthranilic esters with N-pyridyl ureas. This process consists of the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the fused heterocyclic product with moderate to good yields. mdpi.comnih.govresearchgate.net This method notably avoids the need for metal catalysts. mdpi.comnih.gov
Role of Benzoxazinone Intermediates in Quinazoline-2,4-diol Formation
Benzoxazinones, particularly isatoic anhydrides, are versatile intermediates in the synthesis of quinazoline derivatives. researchgate.netorganic-chemistry.orgnih.gov These compounds contain a reactive heterocyclic ring that can be readily opened and recyclized to form the quinazoline-2,4-dione system. The reaction of isatoic anhydride (B1165640) with amines or isocyanates is a prominent method for accessing 3-substituted quinazoline-2,4-diones. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization that forms the desired quinazoline-2,4-dione product. This pathway is highly efficient for creating a diverse library of substituted quinazolinediones.
Novel and Sustainable Synthetic Approaches for Quinazoline-2,4-diol Derivatives
Modern synthetic chemistry has driven the development of more efficient, sustainable, and versatile methods for constructing the quinazoline-2,4-dione core. These approaches often employ green chemistry principles, alternative energy sources, and novel catalytic systems.
Green Chemistry Principles in Quinazoline Synthesis (e.g., CO2 as Carbonyl Source)
A significant advancement in sustainable chemistry is the use of carbon dioxide (CO2) as an inexpensive, non-toxic, and renewable C1 source for building the quinazoline-2,4-dione scaffold. researchgate.net This approach typically involves the reaction of 2-aminobenzonitriles with CO2. rsc.org
Key features of this green methodology include:
Atom Economy : The reaction is highly atom-economical, converting CO2 directly into a value-added chemical. researchgate.net
Catalytic Systems : Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), have been shown to act as both a solvent and a catalyst, enabling the reaction to proceed efficiently at atmospheric pressure. rsc.orgacs.org Superbases and N-heterocyclic carbenes (NHCs) have also been employed as effective catalysts. researchgate.netmdpi.com
Reaction Conditions : Many of these reactions can be carried out under mild, solvent-free, and metal-free conditions, enhancing their environmental credentials. acs.orgmdpi.com The use of ILs also facilitates easy product separation and catalyst recycling. rsc.org
| Catalyst/Solvent System | Substrate | CO2 Pressure | Key Advantage |
| Ionic Liquid ([Bmim]Ac) | 2-Aminobenzonitrile | Atmospheric | Dual solvent-catalyst, easy recycling. rsc.org |
| Superbases (DBU, DBN) | 2-Aminobenzonitrile | Atmospheric | Solvent-free conditions. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | 2-Aminobenzonitriles | 1 bar | Metal-free catalysis. mdpi.com |
| Mesoporous Smectites | 2-Aminobenzonitrile | Not specified | Heterogeneous catalyst system. rsc.org |
Microwave-Assisted and Metal-Mediated Syntheses
To improve reaction efficiency and expand substrate scope, chemists have turned to microwave irradiation and transition-metal catalysis.
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Niementowski reaction and its variations, offering significant advantages over conventional heating. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govsci-hub.cat For example, substituted methyl anthranilates can react with various isocyanates under microwave irradiation without a catalyst to generate diverse quinazoline-2,4-diones. researchgate.net This technique provides a rapid and efficient pathway for synthesizing these heterocyclic compounds. sci-hub.catresearchgate.net
Metal-Mediated Synthesis : Transition-metal catalysis has opened new avenues for the synthesis of quinazoline derivatives, including quinazoline-2,4-diones. nih.gov These methods often involve C-N bond formation and cyclization reactions under the influence of a metal catalyst.
Examples of metal-mediated approaches include:
Palladium-Catalysis : Palladium catalysts are used in tandem reactions, such as the arylation-ester amidation of o-halo benzoates with monoalkyl ureas to form 3-N-alkyl quinazolinediones. organic-chemistry.org Another innovative method involves the palladium-catalyzed insertion and cycloaddition of CO2 and isocyanide to 2-iodoanilines. organic-chemistry.org
Copper-Catalysis : Copper iodide (CuI) has been used to catalyze the synthesis of quinazoline derivatives from (2-bromophenyl)methylamines and amides. nih.gov
Iron-Catalysis : A green and rapid method utilizes microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, representing a significant advance in forming N-heterocycles in aqueous media. sci-hub.cat
Manganese-Catalysis : Mn-mediated oxidative radical cyclization represents another modern approach to building the quinazoline core structure. nih.gov
These advanced methods provide powerful tools for the synthesis of complex quinazoline-2,4-dione derivatives, enabling the exploration of new chemical space for various applications.
Chemoenzymatic and Biocatalytic Strategies for Quinazoline Scaffolds
The application of chemoenzymatic and biocatalytic methods for the synthesis of quinazoline scaffolds represents a growing field of interest, driven by the principles of green chemistry. These strategies offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. While specific enzymatic routes to 8-Ethylquinazoline-2,4-diol are not extensively documented, general biocatalytic approaches for the core quinazoline structure provide a foundation for future development.
Enzymes such as hydrolases, oxidoreductases, and transferases are being explored for their potential in constructing heterocyclic systems. For quinazoline synthesis, research has focused on key bond-forming steps or the generation of chiral precursors. For instance, lipases can be used for the regioselective acylation or deacylation of precursors, controlling the introduction of functional groups that can later be transformed into the quinazoline ring. Oxidoreductases, such as alcohol dehydrogenases or monooxygenases, can perform selective oxidations of precursor molecules to generate aldehydes or ketones, which are key intermediates in many classical quinazoline syntheses.
Biocatalytic approaches often involve whole-cell biotransformations, where microorganisms are used to perform multi-step reaction cascades. This can be particularly advantageous for complex syntheses, avoiding the need for isolation of intermediates and protection/deprotection steps. The development of engineered enzymes with tailored substrate specificities and catalytic activities through directed evolution is a promising avenue for creating specific biocatalysts for the synthesis of functionalized quinazolines like this compound.
Mechanistic Elucidation of Reactions Leading to and from this compound
Understanding the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing synthetic protocols and controlling product outcomes.
Detailed Reaction Mechanisms for Key Bond-Forming Steps
The construction of the this compound core relies on the formation of key carbon-nitrogen (C-N) bonds to build the pyrimidine ring onto the pre-existing ethyl-substituted benzene ring. A prevalent and illustrative method involves the cyclocondensation of a 2-amino-3-ethylbenzoic acid derivative with a one-carbon carbonyl source, such as urea.
The mechanism proceeds as follows:
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the primary amino group of the 2-amino-3-ethylbenzoic acid derivative on a carbonyl carbon of urea. This forms a tetrahedral intermediate.
Ammonia Elimination: The intermediate collapses, leading to the elimination of a molecule of ammonia and the formation of an N-acylurea derivative.
Intramolecular Cyclization: The second key C-N bond is formed through an intramolecular nucleophilic attack by the nitrogen of the newly formed urea linkage onto the carboxylic acid group (or its activated form, like an ester). This cyclization step, often promoted by heat or acid/base catalysis, forms the six-membered pyrimidine ring.
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable aromatic this compound structure.
Alternative modern strategies for quinazoline synthesis involve transition-metal-catalyzed reactions. nih.gov These methods create the critical C-N and C-C bonds through processes like oxidative annulation or tandem reactions. nih.govorganic-chemistry.org For example, copper-catalyzed procedures can facilitate the reaction of 2-halobenzamides with nitrogen sources, proceeding through oxidative addition, ligand exchange, and reductive elimination steps to forge the heterocyclic ring. organic-chemistry.org
Below is a table summarizing key bond-forming reactions relevant to the quinazoline scaffold.
| Reaction Type | Key Bond Formed | Typical Reactants | Catalyst/Conditions | Description |
| Cyclocondensation | C-N | Anthranilic Acid Derivative, Urea/Isocyanate | Heat, Acid/Base | Classical method involving nucleophilic attack followed by intramolecular cyclization and dehydration. |
| Copper-Catalyzed Annulation | C-N | (2-Bromophenyl)methylamines, Amidine Hydrochlorides | CuBr, Air (oxidant) | A cascade reaction involving copper-catalyzed C-N bond formation to construct the pyrimidine ring. organic-chemistry.org |
| Iodine-Driven Oxidative Annulation | C-N, C-C | N-alkyl-N'-arylamidines | Iodine(III) reagents | Metal-free approach that forms the quinazoline ring through oxidative C-N and C-C bond construction. nih.gov |
| Palladium-Catalyzed Tandem Reaction | C-N, C-C | 2-Aminobenzonitriles, Aldehydes, Arylboronic Acids | Palladium catalyst | A multi-component reaction where C-C and C-N bonds are formed in a sequential, one-pot process. organic-chemistry.org |
Stereochemical Aspects and Control in this compound Synthesis
The core structure of this compound is achiral and planar. Therefore, stereochemical control is not a factor in the synthesis of the scaffold itself. There are no stereocenters in the final molecule, and the potential for atropisomerism is negligible due to the free rotation of the ethyl group.
Stereochemical considerations become paramount, however, when:
Introducing Chiral Substituents: If chiral moieties are introduced, for instance, through alkylation at the N1 or N3 positions with a chiral electrophile, the product will be a mixture of diastereomers unless the reaction is stereoselective.
Asymmetric Catalysis: In syntheses of more complex derivatives starting from the quinazoline-2,4-diol core, the use of chiral catalysts can be employed to control the stereochemistry of newly formed chiral centers on substituents.
Resolution of Chiral Derivatives: If a racemic mixture of a chiral derivative is synthesized, chromatographic separation using a chiral stationary phase or classical resolution with a chiral resolving agent would be necessary to isolate the individual enantiomers.
While the synthesis of the parent this compound does not require stereocontrol, the scaffold serves as a valuable achiral building block for the synthesis of potentially chiral molecules where subsequent stereoselective transformations are critical.
Understanding Side Reactions and Formation of Research Byproducts
In any synthetic procedure, the potential for side reactions exists, leading to the formation of byproducts that can complicate purification and reduce yields. For the synthesis of this compound, particularly via the common anthranilic acid and urea route, several side reactions can occur.
Incomplete Cyclization: If the second cyclization step (intramolecular acylation) is slow or incomplete, the linear N-acylurea intermediate may be isolated as a significant byproduct.
Dimerization/Polymerization: Under harsh thermal conditions, intermolecular reactions can compete with the desired intramolecular cyclization, potentially leading to the formation of dimers or polymeric materials, especially if starting material concentrations are high.
Decarboxylation: The anthranilic acid starting material can undergo decarboxylation at high temperatures, leading to 3-ethylaniline, which can then react with urea to form undesired urea derivatives.
Alternative Reaction Pathways: In multi-component syntheses, the various reactants can combine in unintended ways, leading to a range of byproducts. For example, in a reaction involving an aldehyde, self-condensation of the aldehyde (aldol reaction) can occur. openmedicinalchemistryjournal.com
Careful control of reaction parameters such as temperature, reaction time, stoichiometry, and catalyst choice is essential to minimize these side reactions and maximize the yield of the desired this compound.
Chemical Transformations and Derivatization Strategies of the this compound Core
The this compound core contains reactive sites that allow for a wide range of chemical transformations, making it a versatile scaffold for building diverse molecular architectures.
Functionalization at Nitrogen Atoms (N1, N3)
The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4-dione ring are the most common sites for functionalization. These atoms possess lone pairs of electrons and are part of an amide-like system, allowing them to act as nucleophiles. Key derivatization strategies include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: This is typically achieved by treating the quinazoline-2,4-diol with an alkyl halide (e.g., ethyl chloroacetate, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The reaction generally proceeds via an Sₙ2 mechanism. It is possible to achieve mono- or di-alkylation by controlling the stoichiometry of the reagents. Regioselectivity between N1 and N3 can be influenced by the steric bulk of the substrate and the electrophile, as well as the reaction conditions.
N-Acylation: The introduction of acyl groups can be accomplished using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction enhances the electronic diversity of the scaffold and provides a handle for further modifications.
N-Arylation: Aryl groups can be introduced at the nitrogen positions through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide and a palladium or copper catalyst.
The table below details common functionalization reactions at the N1 and N3 positions of the quinazoline-2,4-dione scaffold.
| Reaction Type | Reagent(s) | Base/Catalyst | Typical Product Structure |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | N1-Alkyl, N3-Alkyl, or N1,N3-Dialkyl derivatives |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | N1-Acyl, N3-Acyl, or N1,N3-Diacyl derivatives |
| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu Catalyst, Base | N1-Aryl, N3-Aryl, or N1,N3-Diaryl derivatives |
| Michael Addition | α,β-Unsaturated Ester/Ketone | Base | N1- or N3-adduct via conjugate addition |
| Mannich Reaction | Formaldehyde, Secondary Amine | Acid/Base | N-CH₂-NR₂ (Mannich base) at N1 or N3 |
Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring
The quinazoline ring system is generally susceptible to both electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the existing substituents. For this compound, the benzene part of the ring is activated by the electron-donating ethyl group at position 8 and the nitrogen atoms in the pyrimidine ring.
Electrophilic Substitution: The ethyl group at the C8 position is an ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur primarily at the C5 and C7 positions of the quinazoline ring. The presence of the electron-withdrawing carbonyl groups and the nitrogen atoms in the pyrimidine ring deactivates the pyrimidine part towards electrophilic attack.
Nucleophilic Substitution: The pyrimidine ring of the quinazoline-2,4-dione is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions which are activated by the adjacent carbonyl groups and nitrogen atoms. However, in the diol tautomeric form, the hydroxyl groups at C2 and C4 can be converted into better leaving groups, such as chloro groups, by reacting with reagents like phosphorus oxychloride. The resulting 2,4-dichloro-8-ethylquinazoline (B13986186) would then be highly reactive towards nucleophilic aromatic substitution (SNAr). Studies on related 2,4-dichloroquinazolines have shown that nucleophilic substitution occurs preferentially at the C4 position. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be introduced at this position.
The table below outlines potential substitution reactions on the this compound ring.
| Reaction Type | Reagent | Expected Position of Substitution | Product Type | Reference |
| Electrophilic Nitration | HNO₃/H₂SO₄ | C5 and C7 | Nitro-8-ethylquinazoline-2,4-diol | Inferred from general principles |
| Electrophilic Bromination | Br₂/FeBr₃ | C5 and C7 | Bromo-8-ethylquinazoline-2,4-diol | Inferred from general principles |
| Nucleophilic Substitution (on 2,4-dichloro derivative) | Amines (R-NH₂) | C4 | 4-Amino-2-chloro-8-ethylquinazoline | nih.gov |
| Nucleophilic Substitution (on 2,4-dichloro derivative) | Alkoxides (R-O⁻) | C4 | 4-Alkoxy-2-chloro-8-ethylquinazoline | nih.gov |
Modifications at the 8-Ethyl Substituent and Their Synthetic Implications
The ethyl group at the 8-position of the quinazoline-2,4-diol ring offers a site for further chemical modification, which can lead to a diverse range of derivatives with potentially altered biological activities. These modifications typically involve reactions at the benzylic position of the ethyl group.
One common transformation is benzylic halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 8-(1-bromoethyl)quinazoline-2,4-diol is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce different functional groups. For instance, it can be converted to the corresponding alcohol, ether, amine, or azide.
Oxidation of the ethyl group is another important modification. Depending on the reaction conditions, the ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically lead to the formation of 8-carboxyquinazoline-2,4-diol. This carboxylic acid derivative can then be used in further synthetic transformations, such as esterification or amidation, to create a library of new compounds.
These modifications of the 8-ethyl substituent significantly expand the synthetic utility of this compound, allowing for the exploration of structure-activity relationships.
The following table summarizes potential modifications at the 8-ethyl substituent.
| Reaction Type | Reagent | Product | Synthetic Implication |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | 8-(1-Bromoethyl)quinazoline-2,4-diol | Intermediate for nucleophilic substitution |
| Oxidation | Potassium permanganate (KMnO₄) | 8-Carboxyquinazoline-2,4-diol | Precursor for esters and amides |
| Oxidation | Mild oxidizing agents | 8-Acetylquinazoline-2,4-diol | Ketone for further functionalization |
Biological and Biochemical Interactions: Mechanistic Research of 8 Ethylquinazoline 2,4 Diol
Identification and Characterization of Molecular Targets
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. Research into quinazoline-2,4-dione derivatives has identified several key areas of interaction, including enzymes, cell surface receptors, and nucleic acids.
Enzyme Inhibition/Activation Mechanisms
The quinazoline (B50416) scaffold is a common feature in many enzyme inhibitors. While direct enzymatic inhibition data for 8-Ethylquinazoline-2,4-diol is not extensively detailed in publicly available research, studies on analogous structures provide a predictive framework for its potential activities. For instance, the broader class of quinazoline derivatives has been investigated for its inhibitory effects on various kinases, which are pivotal enzymes in cellular signaling. Some derivatives have shown potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks), which are crucial in cell proliferation and survival pathways.
Research into other quinazolinone derivatives has also demonstrated inhibition of enzymes involved in inflammatory processes. While specific data on this compound is limited, the general class of quinazolinones has been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key players in the inflammatory response. nih.gov
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating cell behavior. The quinazoline-2,4-dione core has been identified as a privileged structure for targeting G protein-coupled receptors (GPCRs). For example, a series of quinazoline-2,4-dione compounds were synthesized and evaluated as ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), with some analogs exhibiting high binding affinity. nih.gov Similarly, derivatives of quinazoline-2,4(1H,3H)-diones have been developed as agonists for the cannabinoid receptor type 2 (CB2), a receptor implicated in pain and immune-related diseases. nih.gov
While these studies highlight the potential of the quinazoline-2,4-dione scaffold to interact with important receptor families, specific binding and modulation studies on this compound for receptors like EGFR, HER2, or the TLR family are not yet prominent in the scientific literature.
Nucleic Acid Interactions and Binding Modes
Certain quinazoline derivatives have been shown to interact with nucleic acids, presenting a potential mechanism for anticancer activity. Research has demonstrated that some 2,4-disubstituted quinazoline derivatives can down-regulate the expression of the c-myc proto-oncogene by stabilizing the G-quadruplex structure in its promoter region. nih.gov This interaction can disrupt the transcription of ribosomal DNA, leading to an anti-proliferative effect in cancer cells. nih.gov The binding mode for such interactions is typically non-intercalative, involving the molecule fitting into the grooves of the DNA or stabilizing alternative DNA structures. nih.govnih.gov While this provides a plausible mechanism, the specific binding mode and affinity of this compound for nucleic acids have not been definitively characterized.
Modulation of Cellular Pathways by this compound in Research Models
The interaction of this compound with molecular targets culminates in the modulation of complex cellular pathways that govern cell fate and function.
Effects on Signal Transduction Cascades
Signal transduction cascades are the communication networks within a cell that dictate its response to external and internal stimuli. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory response, as well as cell survival and proliferation. Studies on quinazolinone derivatives have shown that they can suppress the NF-κB pathway. nih.gov This inhibition is thought to be a key mechanism behind the anti-inflammatory properties observed with this class of compounds. nih.gov The suppression of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory genes.
The table below summarizes the inhibitory concentration (IC50) of a representative quinazoline-2,4-dione analog on a specific receptor, illustrating the type of data generated in such studies.
| Compound Derivative | Target Receptor | IC50 (nM) |
| Quinazoline-2,4-dione analog 2j | S1PR2 | 4.8 nih.gov |
| Quinazoline-2,4-dione analog 2k | S1PR2 | 2.6 nih.gov |
This table is for illustrative purposes to show the type of data obtained for related compounds.
Influence on Gene Expression and Protein Synthesis
By modulating signal transduction pathways, quinazoline derivatives can exert significant control over gene expression and subsequent protein synthesis. As mentioned, the inhibition of the NF-κB pathway by quinazolinones leads to the downregulation of inflammatory genes, including COX-2, IL-1β, iNOS, and TNF-α. nih.gov
Furthermore, the interaction of certain 2,4-disubstituted quinazolines with the c-myc promoter G-quadruplex directly impacts gene expression. nih.gov By stabilizing this structure, the compound can reduce the transcription of the c-myc gene, which in turn leads to a decrease in the expression of nucleolin. nih.gov This cascade of events ultimately results in the downregulation of ribosomal RNA synthesis, a critical process for cell growth and proliferation. nih.gov
The following table presents data on the effect of a representative quinazolinone compound on the expression of inflammatory genes in a cellular model.
| Compound | Concentration (µM) | Target Gene | Gene Expression (%) |
| Quinazolinone analog | 62.5 | COX-2 mRNA | 0.50 nih.gov |
| Quinazolinone analog | 62.5 | IL-1β mRNA | 3.10 nih.gov |
This table illustrates the type of gene expression data reported for related quinazolinone compounds.
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested. The research required to populate the specified sections—including its impact on fundamental cellular processes, detailed structure-activity relationship studies, and its effects on mitochondrial function—is not available for this particular compound.
The existing body of research focuses extensively on the broader class of quinazoline and quinazolinone derivatives. This research confirms the significant biological potential of the quinazoline scaffold and explores how different substituents at various positions on the ring structure influence pharmacological activity. For instance, studies on various 2,4-disubstituted quinazoline derivatives have detailed their roles in processes like cell cycle arrest and apoptosis. nih.govnih.gov Similarly, extensive Structure-Activity Relationship (SAR) studies have been conducted on numerous quinazoline analogues to optimize their potency and selectivity for various biological targets. nih.govnih.govresearchgate.net These studies often highlight the importance of substitutions at positions C2, C4, C6, C7, and C8 for activities such as anticancer and antimicrobial effects. researchgate.net
However, this available information does not specifically describe the mechanistic details, biological interactions, or SAR of This compound . Without dedicated studies on this exact molecule, any attempt to build the requested article would involve extrapolating data from related but distinct compounds. This would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on this compound.
Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound in the scientific literature.
Mechanistic Studies of this compound in Cellular and Sub-cellular Contexts
Endoplasmic Reticulum Stress Response Investigations
The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe.
While direct studies on this compound's effect on ER stress are not available, research on other quinazoline derivatives provides some context. For instance, certain 2,4-diaminoquinazoline derivatives have been identified as protective agents against ER stress-induced dysfunction and death in pancreatic β-cells. nih.gov These compounds were found to alleviate ER stress by suppressing the induction of key genes involved in the UPR and apoptosis. nih.gov This suggests that the quinazoline scaffold can be a platform for developing modulators of the ER stress response. However, the specific impact of the 8-ethyl substitution on this activity remains to be elucidated through dedicated research.
Autophagy and Lysosomal Pathway Interactions
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. This pathway is intricately linked with the lysosomal system and plays a crucial role in various physiological and pathological processes.
Currently, there is a lack of specific research investigating the direct interactions of this compound with the autophagy and lysosomal pathways. The broader class of quinazolinone derivatives has been explored for various biological activities, but their specific effects on autophagy are not as extensively documented as their anticancer or antimicrobial properties. Given the fundamental role of autophagy in cellular health and disease, investigating the potential modulatory effects of this compound on this pathway could be a valuable area for future research.
Comparative Biological Activity Studies with Other Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The biological activity of quinazoline derivatives can be significantly influenced by the nature and position of substituents on the quinazoline ring system. nih.gov
Activity Spectrum and Potency Comparisons with Related Quinazoline Scaffolds
Quinazoline-2,4-diones and other quinazolinone derivatives have been extensively studied for a variety of biological activities. These include, but are not limited to, antimicrobial, cytotoxic, anti-inflammatory, and anticancer effects. mdpi.commdpi.comresearchgate.net The potency and spectrum of activity are highly dependent on the substitution pattern.
For example, SAR studies have indicated that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are significant for modulating pharmacological activities. nih.govnih.gov Halogen substitutions at positions 6 and 8 have been shown to enhance antimicrobial activity in some series. nih.gov While specific comparative data for this compound is not available, it is plausible that the introduction of an ethyl group at the 8-position could influence its biological profile, potentially affecting its potency and spectrum of activity compared to unsubstituted or differently substituted quinazoline-2,4-diones.
Table 1: Representative Biological Activities of Substituted Quinazolinone Derivatives
| Compound Class | Substitution Pattern | Reported Biological Activity | Reference(s) |
| Quinazolin-2,4-diones | Varied substitutions | Anticancer, Antibacterial, Antimalarial, Anti-inflammatory | mdpi.com |
| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Iodine at C6 and C8 | Enhanced antibacterial activity | nih.gov |
| 2,4-Diaminoquinazolines | Amino groups at C2 and C4 | Protection against ER stress | nih.gov |
| 4-Anilinoquinazolines | Anilino group at C4 | EGFR kinase inhibition | nih.gov |
This table is for illustrative purposes to show the diversity of activities within the quinazoline class and is not a direct comparison with this compound due to a lack of specific data.
Selectivity Profiling Among Different Quinazoline Chemotypes
The selectivity of quinazoline derivatives for their biological targets is a crucial aspect of their therapeutic potential. Different substitution patterns give rise to distinct chemotypes with varying selectivity profiles. For instance, 4-anilinoquinazolines are well-known as epidermal growth factor receptor (EGFR) kinase inhibitors, with selectivity depending on the substitutions on the aniline (B41778) and quinazoline rings. nih.gov
Other quinazoline-based compounds have been developed to target different enzymes or receptors. The selectivity of these compounds is a key determinant of their efficacy and safety. Without experimental data for this compound, its selectivity profile remains unknown. Future studies would be necessary to determine its target specificity and compare it with other quinazoline chemotypes.
Implications for Future Chemical Biology Research on Quinazolines
The diverse biological activities of the quinazoline scaffold underscore its importance in chemical biology and drug discovery. The lack of specific research on this compound highlights a gap in the understanding of how substitutions at the 8-position with small alkyl groups influence complex cellular processes like ER stress and autophagy.
Future research in this area could involve:
The synthesis and in vitro screening of this compound to determine its biological activity profile.
Mechanistic studies to investigate its effects on the ER stress response and autophagy pathways.
Comparative studies with other 8-substituted quinazoline-2,4-diones to establish structure-activity relationships.
Such investigations would contribute to a more comprehensive understanding of the chemical biology of quinazolines and could lead to the discovery of novel therapeutic agents.
Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Research
High-Resolution Spectroscopic Techniques for Complex Structural Elucidation
High-resolution spectroscopic methods are paramount in providing detailed atomic-level information about the structure and electronic properties of 8-Ethylquinazoline-2,4-diol. These techniques are crucial for confirming its chemical identity and for investigating its conformational dynamics and intermolecular interactions.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies
Multi-dimensional NMR spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of molecules in solution and to study their interactions with other molecules, such as proteins or nucleic acids. For this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
In binding studies, NMR can reveal the specific atoms of this compound involved in the interaction with a target macromolecule. Chemical shift perturbation (CSP) mapping, where changes in the ¹H and ¹⁵N (if isotopically labeled) chemical shifts of the target protein are monitored upon titration with this compound, can identify the binding site. Furthermore, saturation transfer difference (STD) NMR experiments can identify which protons of the quinazoline (B50416) derivative are in close proximity to the receptor, providing crucial information for understanding the binding mode.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table presents the anticipated NMR signal assignments for this compound, based on data from analogous structures. acs.orgnih.gov The exact chemical shifts can vary depending on the solvent and concentration.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-NH | ~11.4 (broad singlet) | - |
| 3-NH | ~10.5 (broad singlet) | - |
| C2 | - | ~150.5 |
| C4 | - | ~163.0 |
| C4a | - | ~115.0 |
| H5 | ~7.8 (doublet) | ~128.0 |
| H6 | ~7.1 (triplet) | ~122.5 |
| H7 | ~7.5 (doublet) | ~136.0 |
| C8 | - | ~125.0 |
| C8a | - | ~139.5 |
| 8-CH₂ | ~2.7 (quartet) | ~24.0 |
| 8-CH₃ | ~1.2 (triplet) | ~14.0 |
X-ray Crystallography of this compound and its Ligand-Bound Complexes
X-ray crystallography provides the definitive, solid-state atomic arrangement of a molecule, offering unparalleled insight into its three-dimensional structure. mdpi.com Obtaining a single crystal of this compound suitable for diffraction studies would allow for the precise determination of bond lengths, bond angles, and torsional angles. This information is critical for validating its molecular structure and understanding its preferred conformation in the solid state.
When co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can reveal the precise binding orientation of this compound within the active site. acs.orgacs.org This structural data elucidates the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity. Such detailed structural insights are invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.
Table 2: Representative Crystallographic Data for a Quinazolinone Derivative. This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment on a compound analogous to this compound. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| R-factor | 0.045 |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product and Intermediate Analysis
High-resolution mass spectrometry is an essential tool for the accurate determination of the elemental composition of this compound and any reaction intermediates or products. nih.gov Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula.
During synthetic chemistry research, HRMS is invaluable for monitoring the progress of reactions and identifying the formation of the desired product, as well as any by-products or impurities. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the parent ion of this compound, providing characteristic fragmentation patterns that can be used for structural confirmation and for the identification of related compounds in complex mixtures. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Exact Mass | 190.0742 |
| [M+H]⁺ (Calculated) | 191.0815 |
| [M-H]⁻ (Calculated) | 189.0669 |
| [M+Na]⁺ (Calculated) | 213.0634 |
Chromatographic and Separation Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound. These methods are routinely used to assess the purity of synthetic batches and to monitor the kinetics of its formation.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds like this compound. tandfonline.comtandfonline.com A reversed-phase HPLC method, typically employing a C18 stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the quinazoline core exhibits strong absorbance.
For purity assessment, a validated HPLC method can provide quantitative information on the percentage of this compound in a sample, as well as detect and quantify any impurities. In reaction kinetics studies, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time, allowing for the determination of reaction rates and the optimization of reaction conditions. nih.gov
Table 4: Representative HPLC Method Parameters for Analysis of a Quinazolinone Derivative.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5-10 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Identification
While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification of volatile by-products that may be formed during its synthesis. For instance, in a synthesis starting from an appropriately substituted anthranilic acid derivative, volatile impurities or unreacted starting materials could be detected.
The sample would be injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared against a library of known compounds for positive identification.
Table 5: Potential Volatile By-products in the Synthesis of this compound and their GC-MS Signatures.
| Potential By-product | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethylbenzene | ~4.5 | 106, 91 |
| Aniline (B41778) | ~6.2 | 93, 66 |
| Diethyl Phthalate | ~10.8 | 222, 177, 149 |
Capillary Electrophoresis in Interaction and Stability Studies
Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency, making it well-suited for studying the purity, stability, and interaction of small molecules like this compound. Its low sample consumption and rapid analysis times are particularly advantageous in drug discovery and development.
In the context of stability studies, CE can be employed as a stability-indicating method. A validated CE method can effectively separate the parent compound, this compound, from its potential degradation products that may form under various stress conditions such as exposure to light, heat, humidity, and different pH levels. The development of such a method would involve optimizing parameters like the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation. For instance, for basic compounds, a low pH background electrolyte is often used to ensure the analytes are protonated and migrate towards the cathode, which can provide better selectivity against neutral or acidic degradants. scielo.br The quantification of the decrease in the parent peak and the appearance of new peaks over time allows for the determination of the degradation kinetics.
Furthermore, CE is a valuable tool for investigating non-covalent interactions between this compound and its biological targets, such as proteins or nucleic acids. Affinity capillary electrophoresis (ACE) is a specific application of CE where the binding affinity between a ligand and a receptor can be determined. This is achieved by measuring the change in the electrophoretic mobility of the receptor in the presence of varying concentrations of the ligand. The data obtained can be used to calculate the binding constant, providing quantitative insights into the interaction. CE has been successfully used for the analysis of various tyrosine kinase inhibitors, demonstrating its applicability to compounds of a similar class to which many quinazoline derivatives belong. nih.gov
Biophysical Techniques for Quantitative Interaction Analysis
Biophysical techniques are indispensable for a detailed quantitative understanding of the molecular interactions between this compound and its biological counterparts. These methods provide critical data on binding kinetics, thermodynamics, and conformational changes.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that enables the real-time monitoring of molecular interactions. scispace.com This technique is instrumental in determining the binding kinetics and affinity of a small molecule, such as this compound, to a target protein immobilized on a sensor surface.
The core principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to the immobilized ligand. This change is proportional to the mass concentration at the surface. A typical SPR experiment yields a sensorgram, which is a plot of the response units (RU) versus time. From the association and dissociation phases of the sensorgram, the association rate constant (k_a_) and the dissociation rate constant (k_d_) can be determined. The equilibrium dissociation constant (K_D_), a measure of binding affinity, is then calculated as the ratio of k_d_ to k_a_.
For quinazoline derivatives, which are often developed as kinase inhibitors, SPR is a key technique for characterizing their interaction with the target kinase. nih.gov The kinetic parameters obtained from SPR studies provide valuable information for structure-activity relationship (SAR) analysis and lead optimization. For example, a slow dissociation rate is often a desirable characteristic for an inhibitor, as it can lead to a more sustained biological effect.
Table 1: Representative Kinetic Data for a Quinazoline-based Kinase Inhibitor Determined by SPR
| Parameter | Value |
| Association Rate (k_a) (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| Dissociation Rate (k_d_) (s⁻¹) | 2.5 x 10⁻³ |
| Equilibrium Dissociation Constant (K_D_) (nM) | 20.8 |
Note: The data presented in this table is representative for a quinazoline-based kinase inhibitor and is intended for illustrative purposes, as specific experimental data for this compound is not publicly available.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. tainstruments.com It is considered the gold standard for determining the complete thermodynamic profile of a binding event in solution, providing not only the binding affinity but also the enthalpic and entropic contributions to the binding free energy. nih.gov
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecular target. The heat released or absorbed upon binding is measured by a sensitive calorimeter. The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule.
Fitting this data to a suitable binding model yields the binding affinity (K_A_ or K_D_), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). khanacademy.org From these parameters, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS.
The thermodynamic signature of the interaction provides deep insights into the nature of the binding forces. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be indicative of the release of ordered water molecules from the binding interface (hydrophobic effect). This information is invaluable for rational drug design and the optimization of lead compounds.
Table 2: Representative Thermodynamic Parameters for the Interaction of a Quinazoline Derivative with a Protein Target Measured by ITC
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Binding Affinity (K_D) (μM) | 0.5 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (TΔS) (kcal/mol) | 2.1 |
| Gibbs Free Energy Change (ΔG) (kcal/mol) | -10.6 |
Note: The data presented in this table is hypothetical and representative for the interaction of a quinazoline derivative with a protein target. It is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. nih.gov In the context of drug-target interactions, CD spectroscopy is a valuable tool for investigating changes in the secondary and tertiary structure of a protein or nucleic acid upon binding of a small molecule like this compound. springernature.com
Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm), which is dominated by the peptide bond backbone. These spectra can be used to estimate the content of secondary structural elements such as α-helices, β-sheets, and random coils. researchgate.net Any significant change in the protein's conformation upon ligand binding will be reflected as a change in its far-UV CD spectrum. For example, an increase in the α-helical content might be observed if the binding of this compound induces a more ordered structure in a previously flexible loop region of the protein.
The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. researchgate.net Changes in the near-UV CD spectrum upon ligand binding can provide information about alterations in the tertiary structure of the protein, often in the vicinity of the binding site.
While CD spectroscopy is primarily a qualitative or semi-quantitative technique for assessing conformational changes, it can provide crucial insights into the mechanism of action of a compound. For instance, it can help to determine if a compound acts as an allosteric modulator by inducing a conformational change at a site distant from the active site.
Research Applications and Future Directions for 8 Ethylquinazoline 2,4 Diol in Chemical Biology
8-Ethylquinazoline-2,4-diol as a Chemical Probe and Research Tool
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The quinazoline-2,4-dione scaffold has been successfully utilized in the development of such tools.
Target validation is a critical step in the drug discovery process, confirming that modulating a specific biological target has a desired therapeutic effect. Chemical probes are instrumental in this process. This compound can serve as a foundational structure for developing probes to validate novel drug targets. By systematically modifying its structure, researchers can create derivatives with high affinity and selectivity for a protein of interest.
Target deconvolution, the process of identifying the specific molecular target(s) of a bioactive compound, is another area where this compound-based probes could be valuable. For instance, if a phenotypic screen identifies a quinazoline-2,4-dione derivative with interesting cellular activity, an this compound analogue could be modified with a reactive group or a tag for affinity purification or photo-affinity labeling experiments to isolate its binding partners.
Illustrative Data Table: Hypothetical Affinity of this compound Derivatives for a Kinase Target
| Compound | Modification | IC₅₀ (nM) |
| This compound | - | >10,000 |
| Derivative A | Addition of a phenyl group at N1 | 5,200 |
| Derivative B | Addition of a morpholino group at C6 | 1,500 |
| Derivative C | Combination of N1 and C6 modifications | 85 |
This table illustrates how systematic modification of the this compound scaffold could lead to the identification of a potent and selective chemical probe for a hypothetical kinase target.
Once a selective chemical probe based on the this compound scaffold is developed, it can be used to dissect complex biochemical pathways and networks. By inhibiting a specific protein, researchers can observe the downstream effects on cellular signaling, gene expression, and metabolic processes. This allows for a detailed understanding of the protein's function in its native cellular context. The quinazoline-2,4-dione core has been explored for its inhibitory activity against various enzymes, including PARP-1/2 and chitin (B13524) synthase, suggesting that derivatives of this compound could be developed to probe these or other enzyme families. rsc.orgresearchgate.net
To visualize the subcellular localization of a target protein or to facilitate its isolation, chemical probes are often tagged with fluorescent dyes or affinity labels. The this compound structure offers several positions for the attachment of such tags without significantly disrupting its binding to a target protein. For example, a fluorescent moiety could be appended to the ethyl group at the 8-position or to one of the nitrogen atoms of the dione (B5365651) ring. Similarly, an affinity tag like biotin (B1667282) could be incorporated for pull-down experiments.
Illustrative Data Table: Potential Sites for Probe Functionalization on this compound
| Position | Potential Modification | Probe Type |
| N1 | Linker and Fluorophore | Fluorescent Probe |
| N3 | Linker and Biotin | Affinity Probe |
| C6 | Linker and Photo-crosslinker | Photo-affinity Probe |
| Ethyl group at C8 | Linker and Fluorophore/Affinity Tag | Dual-purpose Probe |
Scaffold for Novel Chemical Entity Development in Academic Contexts
The this compound core represents a valuable scaffold for the development of novel chemical entities in academic research, providing a starting point for the exploration of new biological activities.
Rational drug design relies on the understanding of the structure-activity relationship (SAR) of a chemical series. For the quinazoline-2,4-dione scaffold, extensive SAR studies have been conducted for various biological targets. nih.gov These studies provide guiding principles for the design of next-generation analogues based on this compound. For instance, it is known that substitutions at the N1 and N3 positions, as well as on the benzene (B151609) ring, can significantly influence potency and selectivity. nih.gov The presence of the ethyl group at the 8-position provides a unique steric and electronic feature that can be exploited in the design of new compounds with novel target profiles. Computational modeling and docking studies can be employed to predict the binding of virtual this compound derivatives to target proteins, guiding the synthetic efforts.
Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, or a library, which can then be screened for biological activity. The this compound scaffold is well-suited for such approaches. The synthesis of quinazoline-2,4-diones often involves the reaction of an anthranilic acid derivative with a source of carbonyl, such as phosgene (B1210022) or its equivalents, followed by further modifications. researchgate.net This modular synthesis allows for the introduction of diversity at multiple positions. For example, a library of this compound analogues could be generated by reacting 3-ethyl-2-aminobenzoic acid with a variety of isocyanates, leading to diverse substitutions at the N3 position. Further diversification could be achieved by subsequent reactions at the N1 position. Such libraries are invaluable resources for high-throughput screening campaigns to identify new bioactive molecules.
Illustrative Data Table: Example of a Combinatorial Library Based on this compound
| Scaffold | R1 (at N1) | R2 (at N3) | Number of Compounds |
| This compound | H | Methyl, Ethyl, Propyl, Phenyl | 4 |
| This compound | Methyl | Methyl, Ethyl, Propyl, Phenyl | 4 |
| This compound | Benzyl (B1604629) | Methyl, Ethyl, Propyl, Phenyl | 4 |
| Total | 12 |
This table provides a simplified example of how a combinatorial library can be constructed from the this compound scaffold by varying substituents at the N1 and N3 positions.
Fragment-Based Drug Discovery (FBDD) Strategies Leveraging the Quinazoline (B50416) Core
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach utilizes small chemical fragments that are likely to bind to a biological target with high efficiency. The quinazoline core has proven to be a valuable scaffold in FBDD due to its versatile binding capabilities and synthetic tractability. nih.gov
In FBDD, libraries of small molecules, or fragments, are screened for binding to a target protein. The structural information from these fragment-target complexes is then used to design larger, more potent molecules. The quinazoline nucleus is a common feature in many approved drugs, particularly kinase inhibitors, highlighting its importance in interacting with ATP-binding sites. nih.gov Structure-activity relationship (SAR) studies have consistently underscored the importance of the quinazolinone core for biological activity. nih.gov
While specific FBDD studies focusing on this compound are not extensively documented in publicly available literature, the general principles of leveraging the quinazoline core are well-established. For instance, modifications at various positions of the quinazoline ring have been shown to significantly influence binding affinity and selectivity for different biological targets. nih.govmdpi.com
| Strategy | Description | Relevance to Quinazoline Core |
| Fragment Screening | High-throughput screening of low molecular weight compounds. | The quinazoline scaffold provides a rigid core for fragment design with multiple points for diversification. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on a target. | The diol functionality and the ethyl group on the 8-position of this compound could serve as anchor points for fragment elaboration. |
| Fragment Growing | Iteratively adding chemical moieties to a bound fragment to enhance affinity. | The quinazoline core can be systematically modified to explore the chemical space around the initial fragment hit. |
Emerging Research Areas for Quinazoline-2,4-diol Derivatives
The versatile structure of quinazoline-2,4-diol has led to its exploration in several cutting-edge areas of chemical biology.
Prodrug strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a compound by chemically modifying it into an inactive form that is converted to the active drug within the body. For quinazoline derivatives, prodrug approaches can enhance solubility, increase bioavailability, and achieve targeted delivery to specific tissues or cells. While specific prodrugs of this compound are not detailed in the available literature, the diol functionality presents a prime target for such modifications. For example, the hydroxyl groups could be esterified to create more lipophilic prodrugs that can more easily cross cell membranes.
Photoactivatable compounds, often referred to as "photoclick chemistry" reagents, offer precise control over biological processes by using light to trigger their activity. nih.gov This allows for the activation of a compound at a specific time and location, minimizing off-target effects. While the development of photoactivatable quinazolines is an emerging field, the core structure is amenable to the incorporation of photolabile protecting groups. nih.gov Research in this area is focused on designing quinazoline derivatives that can be activated by light to release a bioactive molecule or to participate in a bioorthogonal ligation reaction. nih.gov
The diol functionality of this compound suggests potential applications in supramolecular chemistry and material science. The hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of self-assembling supramolecular structures. These structures can have applications in areas such as drug delivery, sensing, and the development of novel biomaterials. The planar nature of the quinazoline ring system can also contribute to stacking interactions, further stabilizing supramolecular assemblies.
Challenges and Opportunities in this compound Research
Despite the potential of this compound, there are challenges to be addressed to fully realize its utility in research.
The synthesis of substituted quinazoline-2,4-diones can be challenging, often requiring multi-step procedures and optimization of reaction conditions. nih.gov The first synthesis of a quinazolinone was reported in 1989, known as the Griess synthesis. nih.gov A common route involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen, followed by cyclization. mdpi.com For this compound, the synthesis would likely start from 2-amino-3-ethylbenzoic acid.
Optimization of synthetic routes is crucial for producing sufficient quantities of the compound for extensive research. Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the yield and purity of the final product. researchgate.net Microwave-assisted synthesis has been explored as a method to improve reaction efficiency and reduce reaction times for quinazolinone synthesis. derpharmachemica.com
| Synthetic Method | Starting Materials | Key Features |
| Griess Synthesis | Anthranilic acid, Cyanide | One of the earliest reported methods for quinazolinone synthesis. nih.gov |
| From Isatoic Anhydride (B1165640) | Isatoic anhydride, Amine | A versatile method for producing a variety of substituted quinazolinones. mdpi.com |
| Metal-Catalyzed Reactions | 2-Haloanilines, CO2, Isocyanides | Offers a three-component approach to the quinazoline-2,4-dione core. researchgate.net |
| Microwave-Assisted Synthesis | Anthranilic acid derivatives | Can significantly reduce reaction times and improve yields. derpharmachemica.com |
Information regarding "this compound" is currently unavailable in the public domain, preventing the creation of the requested article.
Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. However, searches have yielded no specific data, research findings, or publications related to this particular compound.
The broader class of compounds to which this compound belongs, quinazoline derivatives, is well-documented in scientific literature. These compounds are recognized for their diverse biological activities and are a significant area of study in medicinal chemistry. Research on various quinazoline derivatives has shown their potential in a wide range of therapeutic areas.
Despite the wealth of information on the general class of quinazolines, no scientific literature or data could be found that specifically addresses this compound. This includes a lack of information regarding its role in understanding complex biological system interactions and in bridging theoretical predictions with experimental verification in chemical biology.
Therefore, without any available research or data on "this compound," it is not possible to generate the requested article with the specified focus and detailed content. The foundational information required to address the outlined sections is absent from the current body of scientific knowledge.
Conclusion and Outlook
Summary of Key Academic Research Insights into 8-Ethylquinazoline-2,4-diol
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, a significant body of research on the broader class of quinazoline-2,4-diones provides a strong foundation for understanding its potential chemical and biological properties. The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and clinically approved drugs. researchgate.netsemanticscholar.org
The core structure, quinazoline-2,4(1H,3H)-dione, can be synthesized through established methods, often starting from anthranilic acid or its derivatives. mdpi.comnih.gov One common route involves the reaction of anthranilic acid with potassium cyanate to form an intermediate which is then cyclized. mdpi.com Modifications at various positions of the quinazoline ring have been extensively explored to modulate pharmacological activity.
Research into substituted quinazoline-2,4-diones has revealed a wide spectrum of biological activities. nih.govresearchgate.net These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netmdpi.com For instance, certain derivatives have shown potent inhibitory activity against enzymes like chitin (B13524) synthase, making them promising antifungal agents. researchgate.net Others have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The diverse bioactivities highlight the privileged nature of the quinazoline-2,4-dione scaffold in drug discovery. researchgate.netresearchgate.net
The substitution pattern on the quinazoline ring is crucial for determining the specific biological target and potency. nih.govnih.gov While research on substitutions at the 1, 3, 6, and 7-positions is more common, studies on 8-substituted quinazolines have also been conducted, indicating that this position is amenable to modification to achieve desired therapeutic effects. nih.gov The introduction of an ethyl group at the 8-position, as in this compound, would influence the molecule's lipophilicity and steric profile, which in turn could affect its interaction with biological targets.
Identification of Unanswered Questions and Future Research Trajectories
The primary unanswered question is the specific biological activity profile and therapeutic potential of this compound itself. The lack of dedicated studies on this particular compound presents a clear research gap. Future research should be directed towards a systematic investigation of this molecule, beginning with its chemical synthesis and characterization.
Key future research trajectories include:
Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in sufficient quantities for further study. This would be followed by comprehensive structural elucidation and physicochemical characterization.
Biological Screening: A broad-based biological screening of this compound against a variety of therapeutic targets is warranted. Based on the known activities of related compounds, initial screening could focus on:
Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects.
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.
Enzyme Inhibition Assays: Screening against specific enzymes that are known to be modulated by quinazoline derivatives, such as tyrosine kinases or dihydrofolate reductase. nih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, further chemical modifications of this compound could be undertaken. This would involve synthesizing analogs with different substituents at the 8-position and other positions of the quinazoline ring to establish a clear structure-activity relationship and optimize potency and selectivity.
Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets for this compound and to guide the design of more potent analogs. nih.gov
Broader Impact of this compound Research on Heterocyclic Chemistry and Chemical Biology
The systematic study of this compound, while specific, would contribute to the broader fields of heterocyclic chemistry and chemical biology in several ways. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the quinazoline ring is a particularly important scaffold. nih.govrsc.org
Expansion of Chemical Space: The synthesis and characterization of novel quinazoline derivatives like this compound expand the known chemical space. This provides a larger pool of diverse molecules for high-throughput screening and drug discovery programs.
Understanding Structure-Activity Relationships: Detailed investigation into the biological effects of the 8-ethyl substitution will provide valuable data for understanding the structure-activity relationships of the quinazoline-2,4-dione class of compounds. This knowledge can inform the rational design of future drug candidates with improved efficacy and safety profiles.
Development of New Synthetic Methodologies: The pursuit of efficient synthetic routes to 8-substituted quinazoline-2,4-diones may lead to the development of novel or improved synthetic methods in heterocyclic chemistry. benthamdirect.com
Probing Biological Pathways: If this compound is found to have a specific and potent biological activity, it could serve as a valuable chemical tool to probe and understand complex biological pathways. This can lead to the identification of new drug targets and a deeper understanding of disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
